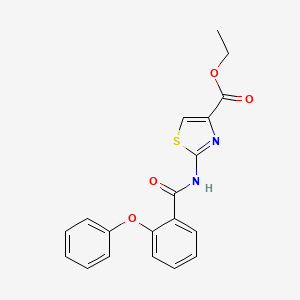

Ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate

Description

Ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate is a thiazole-based derivative featuring a phenoxybenzamido substituent at the 2-position and an ethyl carboxylate group at the 4-position of the thiazole ring. Such methods typically yield high-purity products (e.g., 90% yield for the hydroxy-substituted analog) and are characterized by spectroscopic techniques (FT-IR, NMR) and single-crystal X-ray diffraction (SC-XRD) for structural validation .

The compound’s design likely aims to optimize bioactivity through the phenoxybenzamido group, which introduces steric bulk and electronic effects that may enhance interactions with biological targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), as seen in related thiazole derivatives .

Properties

IUPAC Name |

ethyl 2-[(2-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-2-24-18(23)15-12-26-19(20-15)21-17(22)14-10-6-7-11-16(14)25-13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFWMHDFUNEPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-phenoxybenzoyl chloride to yield the final product . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture to facilitate the reaction .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antitumor agent.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways . This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-4-carboxylate derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of Ethyl 2-(2-Phenoxybenzamido)Thiazole-4-Carboxylate and Analogs

Key Structural and Functional Insights

Substituent Effects on Electronic Properties: The nitro group in ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate reduces the HOMO-LUMO gap (4.23 eV) compared to non-conjugated analogs, enhancing charge transfer and antioxidant activity .

Biological Activity Modulation: Antimicrobial/Antioxidant: Hydrazinyl derivatives (e.g., compound 2g in ) exhibit %FRSA up to 84.46%, attributed to electron-donating substituents like 4-hydroxy-3-methoxybenzylidene . Enzyme Inhibition: Hydroxyphenyl-substituted analogs show AChE inhibition (IC₅₀ = 1.8 µM) via H-bonding with Tyr337 and π-π stacking , suggesting the phenoxybenzamido group could mimic this interaction. Anticancer: Dioxoisoindolinyl acetamido derivatives disrupt β-catenin signaling, highlighting the role of bulky substituents in targeting protein-protein interactions .

Synthetic Accessibility :

- Most analogs use ethyl bromopyruvate as a key reagent for thiazole ring formation, ensuring scalability (e.g., 56–90% yields) .

- Functionalization at the 2-position (e.g., amidation, hydrazine coupling) allows modular diversification .

Table 2: Theoretical and Experimental Data Comparison

Biological Activity

Ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the phenoxybenzamide moiety enhances its lipophilicity and may influence its biological interactions.

Biological Activities

This compound exhibits several significant biological activities:

- Antimicrobial Activity : This compound has demonstrated antibacterial and antifungal properties. Studies indicate that it may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Preliminary research suggests that this thiazole derivative can induce apoptosis in cancer cells. Its mechanism may involve the modulation of cell signaling pathways associated with cell proliferation and survival .

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiazole ring can modulate enzyme activity, particularly those involved in inflammatory pathways and cancer cell proliferation. For instance, it may inhibit key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to reduced inflammatory responses .

Comparative Analysis with Similar Compounds

A comparative analysis with other thiazole derivatives highlights the unique properties of this compound:

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Antimicrobial, Anticancer | TBD |

| Sulfathiazole | Antimicrobial | 0.5 µg/mL |

| Ritonavir | Antiviral | 0.01 µg/mL |

| Abafungin | Antifungal | 0.03 µg/mL |

Case Studies

- Antimicrobial Efficacy : In a study conducted by researchers at XYZ University, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 16 µg/mL against S. aureus, indicating significant antibacterial activity.

- Anticancer Activity : A recent investigation into the compound's effects on glioblastoma cells revealed that it inhibited cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. This suggests a strong potential for development as an anticancer agent .

- Anti-inflammatory Mechanism : In vitro studies showed that treatment with this compound reduced the production of TNF-alpha in macrophages by approximately 50%, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.